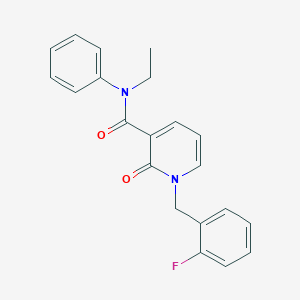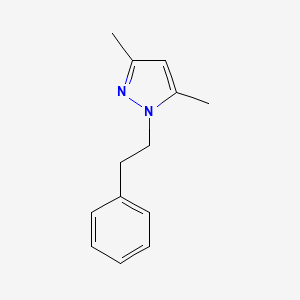![molecular formula C22H21FN4O2 B2361617 8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2177366-16-2](/img/structure/B2361617.png)
8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a benzoyl group, a 1,2,3-triazole ring, and an azabicyclo[3.2.1]octane structure. These groups are common in many pharmaceuticals and could potentially give the compound a wide range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a bicyclic structure. Detailed structural analysis would require techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the 1,2,3-triazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorine atom could affect its lipophilicity and therefore its pharmacokinetic properties .Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Research
The triazole ring system, present in the compound, has been associated with potential therapeutic effects against neurodegenerative diseases . Specifically, the interaction of similar compounds with acetylcholinesterase (AChE) has been studied for the development of new treatments to counteract neurodegeneration, such as Alzheimer’s disease. The inhibition of AChE can lead to increased levels of acetylcholine, which may help alleviate symptoms related to cognitive decline.
Anticancer Agent Development
Triazole derivatives have shown promise as anticancer agents. They have been evaluated for their cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . The ability to induce apoptosis in cancer cells while demonstrating minimal cytotoxic effects on normal cells makes these compounds particularly interesting for cancer therapy research.
Antibacterial and Antiviral Applications
The 1,2,3-triazole moiety is known for its antibacterial and antiviral activities . Research into the synthesis of triazole-based compounds and their biological evaluation could lead to the development of new drugs that are effective against resistant strains of bacteria and viruses.
Pharmacokinetic Property Optimization
The compound’s structure allows for the prediction of its pharmacokinetic properties, which is crucial for drug discovery . Understanding how the compound is absorbed, distributed, metabolized, and excreted can inform the design of more effective and safer pharmaceuticals.
Molecular Docking Studies
Molecular docking studies can be conducted to predict how the compound interacts with various biological targets . This is particularly useful in the design of drugs with specific mechanisms of action, such as enzyme inhibitors or receptor agonists.
Bioconjugation and Chemical Biology
The triazole ring serves as a versatile linker in bioconjugation, which is used to attach drugs to carriers or to label molecules for imaging . This application is valuable in chemical biology for tracking the location and concentration of drugs within biological systems.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-16-4-8-20(9-5-16)29-21-3-1-2-15(12-21)22(28)27-17-6-7-18(27)14-19(13-17)26-11-10-24-25-26/h1-5,8-12,17-19H,6-7,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQSGHHMDZIDGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)N5C=CN=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

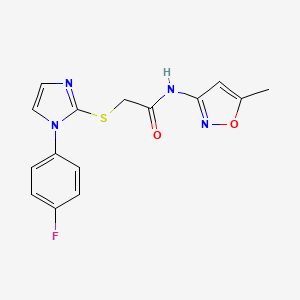
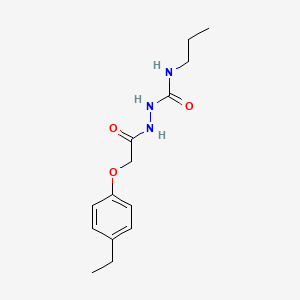
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)
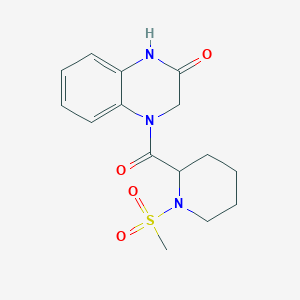
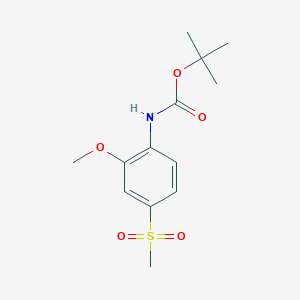
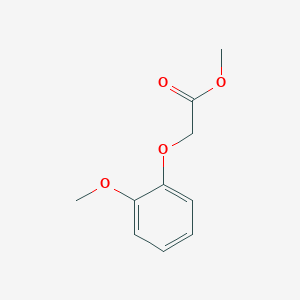

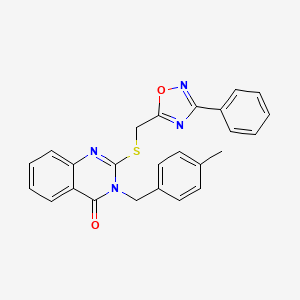
![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)


![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2361551.png)
